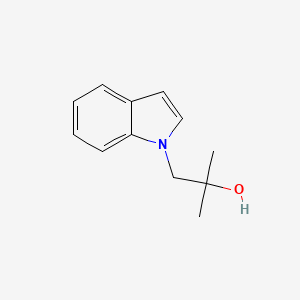![molecular formula C11H9N3OS B14139668 2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one CAS No. 88743-58-2](/img/structure/B14139668.png)
2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound that belongs to the class of triazolothiazines. This compound is characterized by a fused ring system consisting of a triazole ring and a thiazine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves the reaction of appropriate triazole and thiazine precursors. One common method involves the cyclization of 2-aryl-5-R-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones with aryl bromomethyl ketones . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl or triazole rings, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its pharmacological activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazine fused ring system but differ in the position of the nitrogen atoms.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds have a similar structure but with different ring fusion patterns.
Uniqueness
2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is unique due to its specific ring fusion and substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and exhibit diverse biological activities makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
88743-58-2 |
|---|---|
Formule moléculaire |
C11H9N3OS |
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
InChI |
InChI=1S/C11H9N3OS/c15-9-6-7-16-11-12-10(13-14(9)11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
NCQQFXVJKLSIGV-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=NC(=NN2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


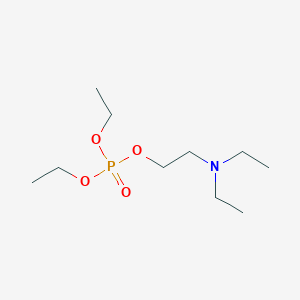
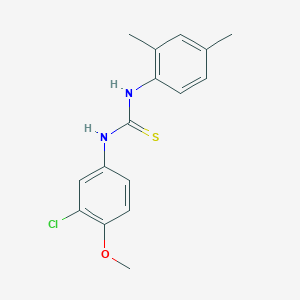

![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
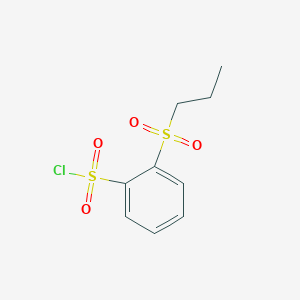
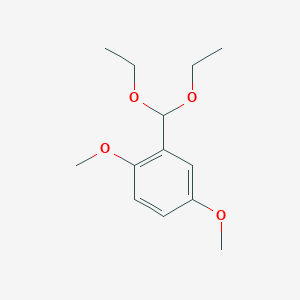
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)

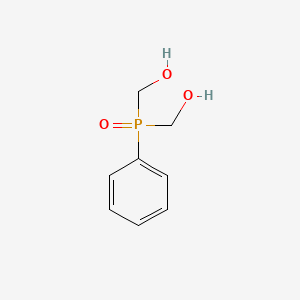
![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)

![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
